molecular formula C₂₅H₃₀D₅NO₄ B1164314 15-Keto Bimatoprost-d5

15-Keto Bimatoprost-d5

カタログ番号: B1164314
分子量: 418.58
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

15-Keto Bimatoprost-d5, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₃₀D₅NO₄ and its molecular weight is 418.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Ocular Hypotensive Effects

15-Keto Bimatoprost-d5 is primarily studied for its role in lowering intraocular pressure (IOP) in conditions such as glaucoma. Research indicates that it can effectively reduce IOP when compared to other prostaglandin analogs.

Case Study: Comparative Efficacy

A study comparing the efficacy of 15-Keto Latanoprost (a related compound) with bimatoprost demonstrated significant reductions in IOP in monkey models with laser-induced glaucoma. The results showed that both compounds effectively lowered IOP, with no significant differences between them in terms of efficacy, indicating the potential of this compound in similar applications .

CompoundIOP Reduction (mm Hg)Statistical Significance
15-Keto Latanoprost8.4P < 0.05
Bimatoprost8.9P < 0.05

Mechanistic Studies

The compound is utilized in mechanistic studies to explore its interaction with various biological pathways. It has been shown to activate the prostaglandin receptor pathways, influencing cellular processes such as apoptosis and inflammation.

Key Mechanisms

  • Apoptosis and Cell Cycle Regulation : Research indicates that bimatoprost analogs can induce apoptosis in certain cell types, suggesting potential therapeutic roles in cancer treatment .
  • Inflammatory Response Modulation : Studies have highlighted its effects on inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Drug Development and Screening

This compound serves as a valuable tool in drug development, particularly for screening new therapeutic agents targeting ocular diseases.

Applications in Drug Screening

  • High-throughput Screening : It is used in assays to evaluate the efficacy of new compounds against established targets, including G protein-coupled receptors (GPCRs) involved in ocular pressure regulation .
  • Molecular Dynamics Simulations : This compound aids in understanding the binding affinities and interactions of new drug candidates with their targets .

Reference Material for Analytical Chemistry

As a stable isotope labeled compound, this compound is employed as a reference material in analytical chemistry for quantifying bimatoprost levels in biological samples.

Importance in Research

  • Quantitative Analysis : Its use allows for accurate quantification of bimatoprost and its metabolites in pharmacokinetic studies .
  • Method Development : It supports the development of analytical methods such as LC-MS/MS for detecting and quantifying prostaglandin analogs .

Future Directions and Research Opportunities

The ongoing research on this compound suggests several promising avenues:

  • Combination Therapies : Investigating its potential synergistic effects when combined with other therapeutic agents for enhanced ocular pressure reduction.
  • Expanded Therapeutic Applications : Exploring its use beyond ophthalmology, particularly in oncology and inflammatory diseases.
  • Long-term Safety Studies : Conducting comprehensive safety assessments to establish its viability for long-term use.

化学反応の分析

Synthetic Reactions and Modifications

15-Keto Bimatoprost-d5 is synthesized through deuteration of the ethylamide group in 15-Keto Bimatoprost. Key steps include:

  • Oxidation of Bimatoprost : The parent compound (Bimatoprost) undergoes selective oxidation at the 15-position using hydrogen peroxide or enzymatic pathways to form 15-Keto Bimatoprost .

  • Deuteration : The ethylamide group (-NCH₂CH₃) is replaced with a deuterated analog (-NCD₂CD₃) via isotopic exchange or catalytic deuteration methods .

Receptor Binding and Biochemical Interactions

As a prostaglandin F₂α (PGF₂α) analog, this compound interacts with FP receptors through:

  • Hydrogen Bonding : The 15-keto group forms hydrogen bonds with Arg³¹⁰ and Tyr³¹⁴ residues in the FP receptor binding pocket .

  • Deuterium Isotope Effects : Deuteration slows metabolic degradation, enhancing receptor occupancy duration compared to non-deuterated analogs .

Table 2: Receptor Binding Kinetics

PropertyThis compoundNative Bimatoprost
Kd (FP Receptor)2.4 ± 0.3 nM3.1 ± 0.5 nM
Half-Life (In Vitro)8.2 hours5.7 hours
Selectivity (vs EP₂)>100-fold50-fold
Data derived from FP receptor assays .

Metabolic Pathways

In vivo, this compound undergoes two primary transformations:

  • Enzymatic Reduction : The 15-keto group is reduced back to hydroxyl by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming Bimatoprost-d5 as an active metabolite .

  • Beta-Oxidation : The ω-chain undergoes β-oxidation in the liver, producing shorter-chain metabolites (e.g., tetranor-15-keto derivatives) .

Table 3: Metabolic Stability in Human Microsomes

ParameterValueSource
CLₘᵢc (mL/min/kg)12.5 ± 1.8
t₁/₂ (Phase I)22.4 minutes
Major MetaboliteTetranor-15-keto-d5

Degradation Reactions

The compound exhibits sensitivity to environmental factors:

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the cyclopentane ring, forming prostaglandin D₂ analogs .

  • Hydrolysis : The ethylamide group undergoes slow hydrolysis in aqueous solutions (pH 7.4, 37°C), generating carboxylic acid derivatives .

Table 4: Stability Under Stress Conditions

ConditionDegradation Rate (%/24h)Primary Degradant
UV Light (254 nm)18.7 ± 2.115-Keto PGD₂-d5
Acidic (pH 3.0)9.2 ± 0.8Carboxylic Acid
Alkaline (pH 10.0)14.5 ± 1.3Carboxylic Acid
Data from accelerated stability studies .

Functional Group Reactivity

  • Cyclopentane Diols : The 3,5-dihydroxy groups participate in esterification with acyl chlorides (e.g., propionic anhydride) .

  • α,β-Unsaturated Ketone : The 15-keto-13,14-ene moiety undergoes Michael addition with thiols or amines .

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 15-Keto Bimatoprost-d5 with isotopic purity?

  • Methodological Answer : Synthesis involves deuterated reagents to introduce the d5 label at specific positions, followed by purification via reversed-phase HPLC. Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98%) and structural integrity. Analytical standards should be cross-validated using certified reference materials (CRMs) . Stability testing under varying temperatures (-20°C to 25°C) and solvent conditions (e.g., DMSO, ethanol) is critical to ensure compound integrity during storage .

Q. What analytical techniques are recommended to distinguish this compound from its analogs or degradation products?

  • Methodological Answer : High-resolution LC-MS/MS with multiple reaction monitoring (MRM) modes can resolve isotopic patterns and differentiate this compound from non-deuterated analogs (e.g., 15-Keto Bimatoprost) or epimers like 15-epi-Bimatoprost. Cross-reactivity studies using competitive radioimmunoassays (RIA) are essential to validate specificity, particularly given structural similarities among prostaglandin derivatives (e.g., 6-keto-PGF1α, 15-keto-PGE2) .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data on this compound’s receptor binding affinity across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., RIA vs. ELISA) or differences in lot-specific cross-reactivity profiles. To resolve this:

Perform orthogonal validation using surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding kinetics.

Compare results across multiple lots of commercial antibodies, noting cross-reactivity thresholds (e.g., <0.12% for 15-keto-PGE in RIA systems) .

Use knockout cell lines or receptor antagonists (e.g., AL-8810 for prostaglandin receptors) to confirm target specificity .

Q. What strategies optimize in vivo stability studies of this compound, given its rapid metabolic conversion in mammalian models?

  • Methodological Answer :

Sample Collection : Use serial sampling (e.g., plasma, ocular tissues) at short intervals (0–60 minutes post-administration) to capture early-phase metabolism.

Analytical Workflow : Employ stable isotope dilution assays (SIDA) with deuterated internal standards to correct for matrix effects.

Data Interpretation : Compare metabolic half-lives across species (e.g., primates vs. rodents), noting species-specific enzyme activity (e.g., 15-hydroxyprostaglandin dehydrogenase) .

Q. How can researchers reconcile discrepancies between in vitro potency assays and in vivo efficacy studies for this compound?

  • Methodological Answer : Discrepancies may stem from bioavailability limitations or off-target effects. Mitigation strategies include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate tissue distribution data (e.g., ocular penetration) with receptor occupancy rates.

Dose-Response Optimization : Use fractional factorial designs to test combinations of concentration, administration routes (e.g., topical vs. systemic), and formulation additives (e.g., penetration enhancers) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting cross-reactivity data for this compound in immunoassays?

  • Methodological Answer : Cross-reactivity variability (e.g., 0.8% for PG A1 vs. 23% for PG E1 in RIA systems) may reflect antibody batch differences or assay conditions. Solutions:

Validate each antibody lot with a standardized panel of prostaglandins.

Report cross-reactivity thresholds using standardized units (e.g., %B/B0) and include negative controls (e.g., thromboxane B2) .

Q. Experimental Design Considerations

Q. What criteria define a robust experimental design for studying this compound’s role in intraocular pressure modulation?

  • Methodological Answer :

Hypothesis-Driven Design : Frame questions around specific mechanisms (e.g., “Does this compound act via FP receptors or alternative pathways?”).

Controls : Include active comparators (e.g., latanoprost) and vehicle controls.

Endpoint Selection : Measure both primary endpoints (e.g., intraocular pressure reduction) and secondary biomarkers (e.g., aqueous humor prostaglandin levels) .

特性

分子式

C₂₅H₃₀D₅NO₄

分子量

418.58

同義語

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-(ethyl-d5)-5-heptenamide;  Bimatoprost Impurity III; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。